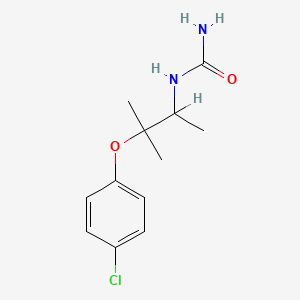
Combrestatin A4 metabolite M5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Combretastatin A4 metabolite M5 is a derivative of combretastatin A4, a natural product isolated from the bark of the South African tree Combretum caffrum. Combretastatin A4 is known for its potent antitumor properties, primarily due to its ability to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of combretastatin A4 metabolite M5 involves several steps, starting from combretastatin A4Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of combretastatin A4 and its metabolites, including metabolite M5, involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Combretastatin A4 metabolite M5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of combretastatin A4, each with unique biological activities. These derivatives are often tested for their antitumor properties and other biological effects .
Aplicaciones Científicas De Investigación
Combretastatin A4 metabolite M5 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tubulin polymerization inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to disrupt tumor vasculature.
Industry: Used in the development of new therapeutic agents and drug delivery systems.
Mecanismo De Acción
Combretastatin A4 metabolite M5 exerts its effects by binding to the colchicine binding site on tubulin, inhibiting its polymerization. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells. The compound also affects the tumor vasculature, leading to vascular collapse and tumor necrosis .
Comparación Con Compuestos Similares
Combretastatin A4 metabolite M5 is unique due to its potent antitumor activity and ability to disrupt tumor vasculature. Similar compounds include:
Combretastatin A4 phosphate: A water-soluble prodrug of combretastatin A4.
Colchicine: Another tubulin polymerization inhibitor with a similar mechanism of action.
Podophyllotoxin: A natural product with antimitotic properties.
Combretastatin A4 metabolite M5 stands out due to its enhanced biological activity and potential for therapeutic applications.
Propiedades
Número CAS |
119307-36-7 |
|---|---|
Fórmula molecular |
C17H18O5 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H18O5/c1-20-15-9-12(10-16(21-2)17(15)22-3)5-4-11-6-7-13(18)14(19)8-11/h4-10,18-19H,1-3H3/b5-4- |
Clave InChI |
AUHJKSXBAYVKEG-PLNGDYQASA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C\C2=CC(=C(C=C2)O)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


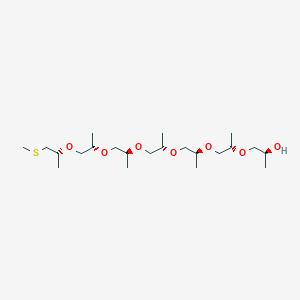
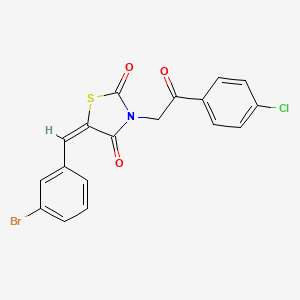
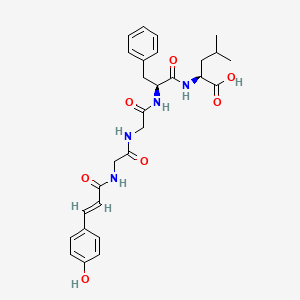
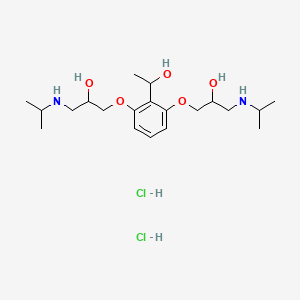
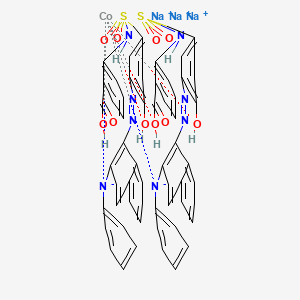
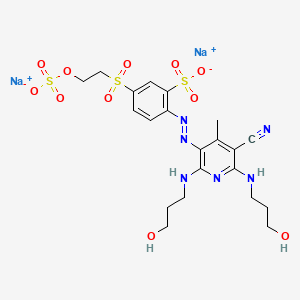
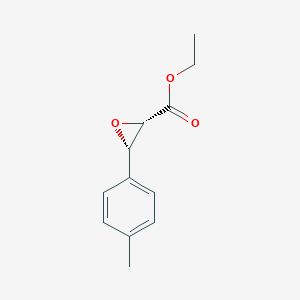
![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)


